3-Phenylphenol
Overview
Description
3-Phenylphenol, also known as [1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C₁₂H₁₀O. It is a member of the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Phenylphenol primarily targets bacterial cells, particularly Staphylococcus aureus . It acts as an antimicrobial agent, disrupting the normal functions of these cells .
Mode of Action
The mode of action of this compound involves the inhibition of the genes involved in lysine biosynthesis, which subsequently affects peptidoglycan biosynthesis . Peptidoglycan is a major component of the bacterial cell wall, and its disruption leads to the death of the bacterial cells .
Biochemical Pathways
This compound affects the diaminopimelate (DAP) pathway, which is crucial for lysine biosynthesis . The inhibition of this pathway disrupts the production of lysine, an essential amino acid for protein synthesis . This disruption affects the overall protein synthesis in the bacterial cells, leading to their death .
Pharmacokinetics
Like other phenolic compounds, it is expected to undergo metabolism and excretion processes
Result of Action
The primary result of this compound’s action is the death of bacterial cells, particularly Staphylococcus aureus . By inhibiting lysine biosynthesis and disrupting the bacterial cell wall, this compound effectively kills these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and presence of other substances . .
Biochemical Analysis
Biochemical Properties
3-Phenylphenol plays a significant role in biochemical reactions, particularly as a sensitive colorimetric reagent. It interacts with various enzymes and proteins, including those involved in the metabolism of uronic acids. The compound’s interactions are primarily based on its ability to form complexes with these biomolecules, facilitating the detection and quantification of specific biochemical substances .
Cellular Effects
This compound has been shown to influence various cellular processes. It can cause oxidative DNA damage through the generation of hydrogen peroxide (H₂O₂), leading to mutations and potential carcinogenesis. This compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA strand breakage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its mechanism of action, causing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant oxidative damage and alterations in cellular processes, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects, including oxidative stress and potential carcinogenicity. Threshold effects have been observed, indicating that there is a specific dosage range where the compound’s impact becomes significantly pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its catabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its biochemical effects and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization within the cell is essential for understanding its activity and potential impact on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylphenol can be synthesized through several methods. One common approach involves the Fries rearrangement, where phenolic esters are rearranged to produce hydroxybiphenyls. Another method is the Bamberger rearrangement, which involves the rearrangement of N-phenylhydroxylamines. Additionally, the hydrolysis of phenolic esters or ethers and the reduction of quinones are also viable synthetic routes .
Industrial Production Methods
In industrial settings, this compound is often produced through the demethylation of m-aryloxy phenols using hydrogen bromide and boron tribromide as catalysts. These reagents coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and various aromatic compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3-Phenylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a sensitive colorimetric reagent for the analysis of uronic acids.
Biology: It serves as a tool in biochemical assays and studies involving enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.
4-Phenylphenol: Similar to 3-Phenylphenol but with the phenyl group at the fourth position.
2-Phenylphenol: Another isomer with the phenyl group at the second position.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and applications compared to its isomers .
Properties
IUPAC Name |
3-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXYXCRCOKCZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022462 | |
Record name | 3-Phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-51-8 | |
Record name | 3-Phenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PHENYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-3-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BIPHENYLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU11X47H4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential endocrine disrupting effects of 3-phenylphenol?
A: Research suggests that this compound, isolated from diesel exhaust particles (DEP), exhibits both estrogenic and anti-androgenic activities. [, ] In yeast screen assays, this compound demonstrated estrogenic activity. [] Furthermore, in vivo studies using ovariectomized rats revealed that subcutaneous injections of this compound led to a significant increase in uterine weight, indicating estrogenic effects. [] The compound's anti-androgenic activity was observed in human androgen receptor (hAR)-yeast screen assays. [] These findings raise concerns about the potential endocrine-disrupting effects of this compound.
Q2: Can this compound be removed from water, and how does its removal efficiency compare to other pollutants?
A: Yes, this compound is among the organic micropollutants (OMPs) that can be effectively removed from water using a quaternary ammonium-functionalized β-cyclodextrin polymer (β-CDP). [] This polymer demonstrates ultra-rapid adsorption kinetics for this compound, with significantly faster removal rates compared to traditional activated carbon and resins. [] Importantly, the β-CDP can simultaneously remove this compound alongside other OMPs and natural organic matter without competitive adsorption due to its distinct adsorption sites. [] This makes β-CDP a promising material for water treatment and purification from this compound and other common pollutants.
Q3: How can this compound be analyzed in complex matrices like textiles?
A: A reliable method for the simultaneous determination of this compound and other phenols in textiles utilizes high-performance liquid chromatography (HPLC). [] The method involves ultrasonic extraction of the textiles with methanol followed by separation and quantification of the extracted phenols using an HPLC system equipped with a diode array detector (DAD). [] This approach provides accurate and sensitive analysis of this compound in textile samples, aiding in quality control and compliance with safety regulations.
Q4: Can this compound be extracted from aqueous solutions using techniques other than traditional liquid-liquid extraction?
A: Yes, this compound can be effectively removed from water using cloud-point extraction with permethyl hydroxypropyl-β-cyclodextrin (PMHP-β-CD). [] This technique relies on the phase separation of PMHP-β-CD aqueous solutions at elevated temperatures, a phenomenon known as clouding. [] The efficiency of this compound extraction depends on the concentration of PMHP-β-CD used, with higher concentrations leading to more quantitative extraction. [] This method offers an alternative to traditional liquid-liquid extraction for the separation and removal of this compound from aqueous samples.
Q5: What is the role of this compound in photodehydration reactions?
A: this compound and its derivatives act as precursors to reactive intermediates called zwitterions in photodehydration reactions. [] Upon photochemical excitation in aqueous media, this compound undergoes deprotonation of the phenol OH group and protonation of the benzyl alcohol, leading to the formation of a zwitterion. [] These zwitterions are highly reactive and readily react with nucleophiles, making them valuable intermediates in various chemical transformations.
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